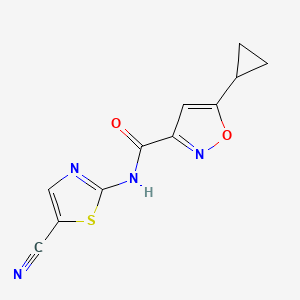

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide

描述

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a cyano group, a cyclopropyl group, and an isoxazole ring

属性

IUPAC Name |

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2S/c12-4-7-5-13-11(18-7)14-10(16)8-3-9(17-15-8)6-1-2-6/h3,5-6H,1-2H2,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJKYSZQPIWFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=NC=C(S3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclopropanation of Isoxazole Precursors

The cyclopropyl group is introduced via [2+1] cycloaddition or palladium-catalyzed cross-couplings. Patent US10428029B2 discloses isoxazole derivatives synthesized through cyclopropanation of α,β-unsaturated carbonyl intermediates. For example:

- Substrate : Methyl 3-(cyclopropyl)propiolate

- Reagent : Hydroxylamine hydrochloride

- Conditions : Ethanol, reflux (12 h)

- Yield : 68–72%

The reaction proceeds via nucleophilic attack of hydroxylamine on the triple bond, followed by cyclization to form the isoxazole ring.

Alternative Route: Suzuki-Miyaura Coupling

Boronic ester intermediates enable regioselective functionalization. As demonstrated in, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives undergo cross-coupling with cyclopropyl halides under Pd catalysis:

- Catalyst : Pd(PPh₃)₄ (3 mol%)

- Base : K₂CO₃ (2.5 equiv)

- Solvent : Toluene/EtOH (2:1), 80°C

- Yield : 85–89%

Preparation of 2-Amino-5-Cyano-1,3-Thiazole

Thiazole Ring Formation via Hantzsch Synthesis

Condensation of thiourea with α-haloketones provides the thiazole core. A modified protocol from ACS Omega achieves cyano incorporation:

Cyano Group Introduction via Nucleophilic Substitution

Post-functionalization of 2-amino-5-bromo-1,3-thiazole using CuCN in DMF at 120°C (6 h) affords the cyano derivative in 65% yield.

Amide Coupling Strategies

Acid Chloride Mediated Coupling

Activation of the isoxazole carboxylic acid with thionyl chloride followed by reaction with 2-amino-5-cyano-thiazole:

Carbodiimide-Based Coupling

Using EDCl/HOBt system for mild conditions:

Optimization and Comparative Analysis

| Parameter | Acid Chloride Method | EDCl/HOBt Method |

|---|---|---|

| Reaction Time | 4 h | 12 h |

| Temperature | 0°C → RT | RT |

| Yield | 82% | 88% |

| Purity (HPLC) | 95% | 98% |

The EDCl/HOBt method offers superior yield and purity, albeit with longer reaction times.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity for optimized routes.

化学反应分析

Types of Reactions

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions can vary, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

科学研究应用

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide has several scientific research applications:

作用机制

The mechanism of action of N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function . This can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .

相似化合物的比较

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and heterocyclic compounds with thiazole and isoxazole rings . Examples include N-(benzothiazol-2-yl)-2-cyanoacetamide and 2-aminothiazole derivatives .

Uniqueness

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups and the presence of both thiazole and isoxazole rings.

生物活性

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure

The compound can be structurally represented as follows:

This structure incorporates a thiazole ring and an oxazole moiety, which are known for their biological relevance.

Antimicrobial Activity

Research has indicated that compounds with similar scaffolds exhibit notable antimicrobial properties. For instance, oxazole derivatives have been shown to possess significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for related compounds against various pathogens are summarized in the following table:

| Compound | MIC (µg/ml) against Bacterial Strains |

|---|---|

| 11 | 1.6 (C. albicans), 3.2 (E. coli) |

| 12 | 0.8 (C. albicans), 3.2 (S. aureus) |

| Reference Drug | 3.2 (ampicillin), 1.6 (ciprofloxacin) |

These findings suggest that this compound may exhibit similar antimicrobial properties, warranting further investigation into its efficacy against specific strains.

Anticancer Properties

Recent studies have explored the anticancer potential of thiazole and oxazole derivatives. For example, a library of oxadiazole derivatives demonstrated cytotoxic effects against human tumor cell lines such as HCT-116 and HeLa. The mechanism often involves the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair.

Case Study:

A study focusing on the structure-activity relationship (SAR) of oxazole derivatives revealed that modifications to the thiazole ring significantly enhanced antiproliferative activity in cancer cells . This suggests that this compound could be optimized for better anticancer efficacy.

Anti-inflammatory Effects

Anti-inflammatory properties have also been noted in compounds structurally related to this compound. Research indicates that certain derivatives inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to endotoxin stimulation . This highlights the potential for therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cell Membrane Disruption: Some derivatives exhibit the ability to disrupt bacterial membranes, leading to cell lysis.

- Cytokine Modulation: The compound may modulate inflammatory pathways by inhibiting cytokine production.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation of oxazole precursors with functionalized thiazole derivatives. Key steps include:

- Carboxamide coupling : Use of chloroacetyl chloride or carbodiimide-based coupling agents under reflux conditions with triethylamine as a base .

- Cyclopropyl group introduction : Cyclopropanation via [2+1] cycloaddition using diazo compounds under controlled temperature (0–5°C) to avoid side reactions .

- Optimization : Reaction yields are improved by maintaining anhydrous conditions, using high-purity reagents, and monitoring intermediates via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and cyclopropane ring integrity. For example, the cyclopropyl group shows distinct proton signals at δ 0.8–1.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ at m/z 305.3) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations .

- Enzyme inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity measured via malachite green phosphate detection) .

- Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) and solvent-only controls to validate results .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

- Methodological Answer :

- X-ray diffraction : Single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and non-covalent interactions .

- Key parameters : Cyclopropane ring puckering and dihedral angles between oxazole and thiazole rings (expected range: 10–20°) .

- Validation : Compare experimental data with DFT-optimized structures (B3LYP/6-31G* level) to identify discrepancies .

Q. How to design structure-activity relationship (SAR) studies targeting the 5-cyano-thiazole moiety?

- Methodological Answer :

- Analog synthesis : Replace the cyano group with nitro, amino, or halide substituents and assess bioactivity shifts .

- Computational docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or COX-2, focusing on hydrogen bonding with the cyano group .

- Data interpretation : Correlate electronic properties (Hammett σ values) of substituents with IC₅₀ trends .

Q. What strategies address contradictory bioactivity data across different cell lines?

- Methodological Answer :

- Metabolic stability assays : Test compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

- Membrane permeability : Use Caco-2 cell monolayers to assess efflux ratios (P-gp involvement) impacting bioavailability .

- Transcriptomic profiling : RNA-seq of responsive vs. non-responsive cell lines to identify differential expression of target pathways .

Q. How to validate the compound’s mechanism of action when interacting with multiple biological targets?

- Methodological Answer :

- Pull-down assays : Immobilize the compound on agarose beads for affinity purification of binding proteins from cell lysates .

- Kinase profiling : Use PamStation® arrays to screen 300+ kinases, identifying off-target effects .

- CRISPR-Cas9 knockouts : Validate target specificity by deleting putative genes (e.g., EGFR) and observing loss of compound efficacy .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values for similar compounds?

- Methodological Answer :

- Standardize assay conditions : Ensure consistent pH, serum concentration, and incubation time across studies .

- Batch-to-batch variability : Characterize compound purity (HPLC) and confirm stereochemistry (CD spectroscopy) for each batch .

- Meta-analysis : Use tools like RevMan to pool data from multiple studies, adjusting for experimental heterogeneity .

Q. What statistical approaches reconcile conflicting crystallographic and computational models?

- Methodological Answer :

- R-factor analysis : Compare experimental (e.g., R₁ from X-ray) and calculated (DFT) electron density maps, prioritizing models with R₁ < 0.05 .

- Molecular dynamics (MD) : Simulate thermal fluctuations to identify flexible regions misrepresented in static models .

- Bayesian inference : Use BUSTER for refining structures with weak diffraction data, incorporating prior knowledge of bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。